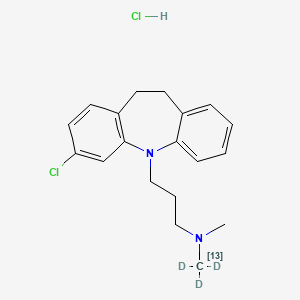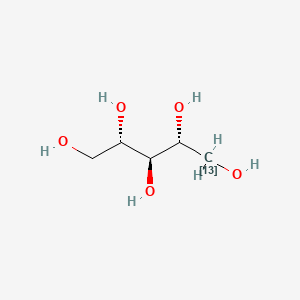
Antileishmanial agent-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antileishmanial agent-17 is a compound that has shown significant promise in the treatment of leishmaniasis, a disease caused by protozoan parasites from the genus Leishmania. This disease affects millions of people worldwide, particularly in tropical and subtropical regions. The development of effective antileishmanial agents is crucial due to the limitations and toxicity of current treatments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antileishmanial agent-17 involves multiple steps, including the preparation of intermediate compounds. One common method involves the coupling of hydrazine with pyrazole derivatives. The reaction conditions typically include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon. The reaction is carried out under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are used to verify the compound’s purity .
Analyse Des Réactions Chimiques
Types of Reactions
Antileishmanial agent-17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Antileishmanial agent-17 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating leishmaniasis and other parasitic diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of Antileishmanial agent-17 involves multiple pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Miltefosine: An alkylphosphocholine with antileishmanial activity.
Amphotericin B: A polyene antifungal with activity against Leishmania species.
Paromomycin: An aminoglycoside antibiotic with antileishmanial properties.
Uniqueness
Antileishmanial agent-17 stands out due to its unique mechanism of action and lower toxicity compared to other antileishmanial agents. It has shown higher efficacy in preclinical studies and has the potential to overcome resistance issues associated with current treatments .
Propriétés
Formule moléculaire |
C27H37N5O5 |
|---|---|
Poids moléculaire |
511.6 g/mol |
Nom IUPAC |
7-butoxy-N-[6-[4-(morpholin-4-ylmethyl)triazol-1-yl]hexyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C27H37N5O5/c1-2-3-14-36-23-9-8-21-17-24(27(34)37-25(21)18-23)26(33)28-10-6-4-5-7-11-32-20-22(29-30-32)19-31-12-15-35-16-13-31/h8-9,17-18,20H,2-7,10-16,19H2,1H3,(H,28,33) |
Clé InChI |
OBZWTUNDQLYQGZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCCCCCN3C=C(N=N3)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




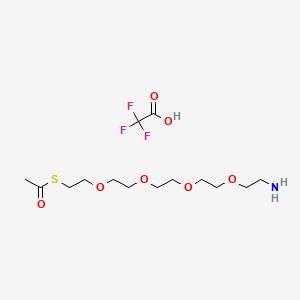
![[(E)-[1-(3,4-dichlorophenyl)-3-morpholin-4-ylpropylidene]amino]thiourea](/img/structure/B12405840.png)
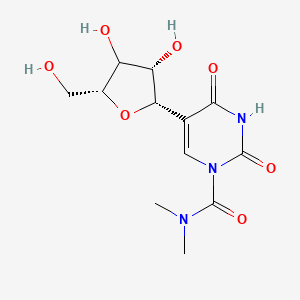
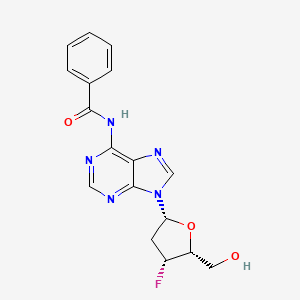
![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)
![5-[2-[(6-aminopyridin-3-yl)amino]pyrimidin-4-yl]-2-[(3S)-3-fluoropyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12405867.png)

![2-amino-8-bromo-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12405891.png)

![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)
